molecular formula C8H17N B15258639 2,2,4-Trimethylpiperidine CAS No. 101257-71-0

2,2,4-Trimethylpiperidine

Cat. No.: B15258639
CAS No.: 101257-71-0
M. Wt: 127.23 g/mol
InChI Key: AIRGIADVPCTKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, characterized by the presence of three methyl groups attached to the piperidine ring. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

2,2,4-Trimethylpiperidine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2,2,4-trimethylpyridine using a palladium catalyst. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product . Industrial production methods often involve continuous-flow synthesis, which allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

2,2,4-Trimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring acts as a nucleophile, replacing the halogen atom with the piperidine moiety.

Common reagents and conditions used in these reactions include hydrogen gas, palladium or platinum catalysts, potassium permanganate, and chromium trioxide. The major products formed from these reactions are typically amines, ketones, and carboxylic acids .

Scientific Research Applications

2,2,4-Trimethylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

2,2,4-Trimethylpiperidine can be compared with other similar compounds, such as:

This compound stands out due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.

Properties

CAS No.

101257-71-0

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,2,4-trimethylpiperidine

InChI

InChI=1S/C8H17N/c1-7-4-5-9-8(2,3)6-7/h7,9H,4-6H2,1-3H3

InChI Key

AIRGIADVPCTKHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.